molecular formula C17H20Cl3NO2 B13763401 3-Tropanyl 2',6'-dichloroatropate hydrochloride CAS No. 64048-75-5

3-Tropanyl 2',6'-dichloroatropate hydrochloride

Cat. No.: B13763401
CAS No.: 64048-75-5
M. Wt: 376.7 g/mol
InChI Key: IAJHGYYJSAKQFW-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 3-Tropanyl 2’,6’-dichloroatropate hydrochloride involves the esterification of 2’,6’-dichloroatropic acid with tropine. The reaction typically requires the use of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester. Industrial production methods may involve the use of continuous flow reactors to optimize reaction conditions and improve yield.

Chemical Reactions Analysis

3-Tropanyl 2’,6’-dichloroatropate hydrochloride undergoes various chemical reactions, including:

Scientific Research Applications

3-Tropanyl 2’,6’-dichloroatropate hydrochloride has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-Tropanyl 2’,6’-dichloroatropate hydrochloride involves its interaction with specific molecular targets, such as neurotransmitter receptors and ion channels. The compound acts as an antagonist at certain receptor sites, blocking the binding of endogenous ligands and inhibiting receptor activation . This results in the modulation of neurotransmitter release and ion channel activity, leading to its observed biological effects.

Properties

CAS No.

64048-75-5

Molecular Formula

C17H20Cl3NO2

Molecular Weight

376.7 g/mol

IUPAC Name

(8-methyl-8-azoniabicyclo[3.2.1]octan-3-yl) 2-(2,6-dichlorophenyl)prop-2-enoate;chloride

InChI

InChI=1S/C17H19Cl2NO2.ClH/c1-10(16-14(18)4-3-5-15(16)19)17(21)22-13-8-11-6-7-12(9-13)20(11)2;/h3-5,11-13H,1,6-9H2,2H3;1H

InChI Key

IAJHGYYJSAKQFW-UHFFFAOYSA-N

Canonical SMILES

C[NH+]1C2CCC1CC(C2)OC(=O)C(=C)C3=C(C=CC=C3Cl)Cl.[Cl-]

Origin of Product

United States

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